molecular formula C10H12ClNO2 B14012316 4-Chloro-a-methyl-L-phenylalanine

4-Chloro-a-methyl-L-phenylalanine

Cat. No.: B14012316
M. Wt: 213.66 g/mol
InChI Key: IVPYXMQYUYFSFC-JTQLQIEISA-N
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Description

Historical Discovery and Early Biochemical Characterization of 4-Chloro-α-methyl-L-phenylalanine

While a singular discovery moment for 4-Chloro-α-methyl-L-phenylalanine is not prominently documented, its development is rooted in the extensive research on its parent compound, p-Chlorophenylalanine (pCPA), also known as Fenclonine. Research dating back to the 1960s identified pCPA as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). nih.gov This discovery established pCPA as a cornerstone chemical tool for depleting serotonin levels in preclinical studies to investigate the role of this neurotransmitter in a vast array of physiological and behavioral processes. nih.govnih.gov

The subsequent development of 4-Chloro-α-methyl-L-phenylalanine represents a strategic refinement of pCPA. The addition of the α-methyl group to the phenylalanine backbone was explored in various contexts. In general, α-methylation of amino acids can confer resistance to enzymatic degradation and alter their transport and substrate characteristics. Specifically, the α-methyl group was found to be a key structural feature for interaction with the L-type amino acid transporter 1 (LAT1). wikipedia.orgnih.gov

Early biochemical characterization thus defined 4-Chloro-α-methyl-L-phenylalanine as an artificial amino acid analog combining the TPH-inhibiting property of pCPA with the unique transport characteristics conferred by α-methylation. wikipedia.orgnih.gov

Table 1: Physicochemical Properties of 4-Chloro-α-methyl-L-phenylalanine

PropertyValue
IUPAC Name(2S)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol nih.gov
InChIKeyPVXYVWVFWHBBMH-VIFPVBQESA-N nih.gov
Canonical SMILESCNC@@HCl)C(=O)O nih.gov
ClassificationPhenylalanine Derivative, Non-proteinogenic Amino Acid hmdb.caebi.ac.uk

Evolution of Research Perspectives on 4-Chloro-α-methyl-L-phenylalanine's Significance in Neurochemical Research

Research perspectives on 4-Chloro-α-methyl-L-phenylalanine and its analogs have evolved significantly. Initially, the focus was almost exclusively on the global depletion of serotonin to understand its function. The use of its parent compound, pCPA, demonstrated the profound effects of serotonin loss on various brain functions. nih.gov

A major shift occurred with the discovery of two distinct isoforms of tryptophan hydroxylase: TPH1, primarily expressed in peripheral tissues and the pineal gland, and TPH2, which is the dominant isoform in the brain's serotonergic neurons. This discovery transformed the research landscape, as scientists now sought tools to differentiate between the central and peripheral actions of serotonin. The perspective shifted from viewing pCPA and its derivatives as simple serotonin depleting agents to investigating them as non-specific antagonists of both TPH1 and TPH2. sigmaaldrich.com

The most recent evolution in research has centered on the compound's identity as an α-methylated amino acid. This structural feature makes it a substrate for the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids across the blood-brain barrier and one that is highly expressed in many types of cancer cells. nih.govnih.gov Consequently, the significance of 4-Chloro-α-methyl-L-phenylalanine has expanded beyond serotonin research into the field of drug delivery and transport mechanisms, exploring how such molecules can be used to carry payloads into the brain or tumors. nih.govnih.gov

Fundamental Role of 4-Chloro-α-methyl-L-phenylalanine as a Mechanistic Probe in Serotonergic System Studies

The fundamental role of 4-Chloro-α-methyl-L-phenylalanine in research is as a highly specific mechanistic probe. Its primary and most well-established function is the inhibition of tryptophan hydroxylase (TPH). nih.govsigmaaldrich.com By blocking this enzyme, the compound effectively halts the first and rate-limiting step of serotonin synthesis from the dietary amino acid tryptophan. This action causes a significant and sustained depletion of serotonin levels in both the central nervous system and the periphery. nih.gov

This powerful inhibitory action allows researchers to create a "model" of serotonin deficiency in laboratory animals. By observing the behavioral, physiological, and neurological consequences of this depletion, scientists can infer the functions of a healthy serotonergic system. Studies have utilized this mechanism to investigate the role of serotonin in processes such as memory, where pCPA has been used to block serotonin synthesis to study its effect on memory reconsolidation. nih.gov

Furthermore, the α-methyl group provides an additional layer to its function as a probe. Because α-methylated amino acids are recognized substrates for the LAT1 transporter, 4-Chloro-α-methyl-L-phenylalanine can be used to study the kinetics and selectivity of this important transporter. wikipedia.orgnih.gov Research has shown that while the α-methyl group can decrease affinity for LAT1 compared to the parent amino acid, it confers high selectivity for LAT1 over the related LAT2 transporter. nih.gov This allows it to be used as a tool to dissect the specific contributions of LAT1 to amino acid transport in various tissues.

Table 2: Primary Molecular Targets of 4-Chloro-α-methyl-L-phenylalanine

Molecular TargetInteraction / EffectResearch Application
Tryptophan Hydroxylase (TPH1 & TPH2)InhibitionDepletion of serotonin to study the function of the serotonergic system. nih.govsigmaaldrich.com
L-Type Amino Acid Transporter 1 (LAT1)Substrate for transportStudying selective transport of amino acids and conjugated molecules into the brain and cancer cells. nih.govnih.gov
Phenylalanine Hydroxylase (PAH)InhibitionInducing hyperphenylalaninemia in animal models for phenylketonuria (PKU) research. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPYXMQYUYFSFC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)Cl)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Considerations in 4 Chloro α Methyl L Phenylalanine Production

Classical Synthetic Routes for 4-Chloro-α-methyl-L-phenylalanine

Classical approaches to the synthesis of α-methylated amino acids, including 4-chloro-α-methyl-L-phenylalanine, have historically relied on methods that often produce racemic mixtures, which then require resolution. One common strategy involves the Strecker synthesis, which can be adapted for α,α-disubstituted amino acids. However, this method can be challenging for sterically hindered compounds like α-aryl amino acids.

Another classical approach is the modification of existing amino acid scaffolds. For instance, direct chlorination of L-phenylalanine has been explored, but this method often leads to a mixture of ortho, meta, and para isomers, as well as dichlorinated products, necessitating complex purification procedures. The isomeric composition can vary with the solvent and the ratio of chlorine to the starting material.

A more controlled classical synthesis might involve a multi-step process starting from a pre-chlorinated precursor. For example, starting with 4-chlorobenzyl cyanide, one could envision an α-methylation step followed by hydrolysis and amination to yield the desired product. However, controlling the stereochemistry at the α-carbon in such a sequence without the use of chiral auxiliaries or catalysts remains a significant challenge, typically resulting in a racemic product that needs to be resolved.

Enantioselective Synthesis Strategies for Chiral 4-Chloro-α-methyl-L-phenylalanine Derivatives

The demand for enantiomerically pure 4-chloro-α-methyl-L-phenylalanine has driven the development of various enantioselective synthesis strategies. These methods aim to establish the desired L-configuration directly, thus avoiding the often inefficient and costly resolution of racemic mixtures.

One prominent strategy involves the use of chiral auxiliaries . The Evans chiral auxiliary, (4S)-4-benzyl-1,3-oxazolidin-2-one, has been instrumental in the asymmetric synthesis of various amino acids. sigmaaldrich.com In a potential application to 4-chloro-α-methyl-L-phenylalanine, the N-acylated auxiliary could be alkylated with 4-chlorobenzyl bromide, followed by α-methylation and subsequent cleavage of the auxiliary to yield the desired L-amino acid.

Phase-transfer catalysis represents another powerful tool for the asymmetric synthesis of α-amino acid derivatives. acs.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric α-alkylation of glycine (B1666218) Schiff bases with substituted benzyl (B1604629) bromides. acs.org By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the α-amino acid derivative can be obtained with high enantioselectivity. acs.org This method could be adapted for the synthesis of 4-chloro-α-methyl-L-phenylalanine by first alkylating a glycine Schiff base with 4-chlorobenzyl bromide and then performing a subsequent α-methylation under chiral phase-transfer conditions.

Enzymatic synthesis offers a highly stereoselective route to chiral amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) catalyze the reversible amination of cinnamic acids to L-phenylalanines. nih.gov While naturally favoring the L-enantiomer, engineered PAL variants have been developed to also synthesize D-phenylalanines. nih.gov A chemoenzymatic cascade process, coupling PAL amination with deracemization, has been shown to produce substituted D-phenylalanines in high yield and excellent optical purity from inexpensive cinnamic acid precursors. nih.gov A similar enzymatic strategy could potentially be developed for the α-methylated analogue.

Optimization of Synthetic Yields and Purity for Advanced Research Applications

Obtaining 4-chloro-α-methyl-L-phenylalanine with high yield and purity is critical for its use in sensitive research applications. Optimization strategies focus on several key aspects of the synthesis and purification process.

For multi-step syntheses, optimizing the reaction conditions for each step is paramount. This includes the choice of solvents, reagents, temperature, and reaction time. For instance, in syntheses involving protection and deprotection steps, ensuring complete reactions minimizes the formation of difficult-to-remove impurities. In solid-phase peptide synthesis (SPPS), where related building blocks are used, strategies to enhance purity include the use of efficient coupling reagents to incorporate sterically hindered amino acids and capping of unreacted amino groups to prevent deletion sequences. nih.gov While not directly SPPS, the principles of using fresh solvents and optimizing reaction times are transferable to solution-phase synthesis. nih.gov

Purification of the final product is a critical step. Recrystallization is a common and effective method for purifying solid amino acids. For instance, in the synthesis of related tetramic acids from L-phenylalanine methyl ester hydrochloride, two recrystallizations were sufficient to significantly enhance the enantiomeric purity from a modest 65-74% ee to over 98% ee. nih.gov The choice of solvent system for recrystallization is crucial and often determined empirically.

Chromatographic techniques are also widely employed. High-performance liquid chromatography (HPLC) with chiral stationary phases is not only an analytical tool but can also be used for preparative separation of enantiomers. For industrial-scale purification of L-phenylalanine, methods combining extraction, concentration, and crystallization have been developed to effectively remove unreacted starting materials and byproducts. acs.org Similar principles can be applied to the purification of its α-methylated and chlorinated derivative.

Stereochemical Analysis and the Significance of L-Configuration in Biochemical Research

The stereochemical purity of 4-chloro-α-methyl-L-phenylalanine is typically determined using chiral chromatography. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a standard method for separating and quantifying enantiomers. acs.orgsnmjournals.orgnih.gov Various types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides (like teicoplanin-based CHIROBIOTIC T), and Pirkle-type phases. acs.orgnih.gov The choice of CSP and mobile phase is critical for achieving optimal separation. acs.org For analytical purposes, derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (FDAA), can be employed to form diastereomers that can be separated on a standard reversed-phase HPLC column. nih.gov

The L-configuration of 4-chloro-α-methyl-L-phenylalanine ensures that it can be recognized and processed by the cellular machinery that handles natural L-amino acids, such as amino acid transporters and enzymes. nih.gov This allows researchers to use it as a tool to study these processes. The introduction of the chloro and methyl groups provides unique properties, such as altered electronic and steric characteristics, which can be exploited to probe the active sites of enzymes or the binding pockets of receptors. The α-methyl group, in particular, can confer resistance to enzymatic degradation, making it a useful feature in the design of more stable peptide-based research tools.

Synthesis of Radiolabeled or Isotopically Enriched 4-Chloro-α-methyl-L-phenylalanine for Tracer Studies

Radiolabeled and isotopically enriched amino acids are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET) and for mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis of labeled 4-chloro-α-methyl-L-phenylalanine requires specialized methods to incorporate isotopes such as ¹¹C, ¹³C, ¹⁸F, or deuterium (B1214612) (²H).

For PET imaging, short-lived positron-emitting isotopes like ¹¹C (half-life ≈ 20.4 min) are often used. The synthesis of ¹¹C-labeled amino acids typically involves the rapid methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For example, L-[methyl-¹¹C]methionine ([¹¹C]MET) is synthesized by the ¹¹C-methylation of a homocysteine derivative. ubc.canih.gov A similar strategy could be envisioned for the synthesis of [α-methyl-¹¹C]-4-chloro-L-phenylalanine, where a suitable precursor lacking the α-methyl group is methylated using a ¹¹C-labeled methylating agent. Recently, a ¹¹C-labeled leucine (B10760876) analog, L-α-[5-¹¹C]methylleucine, was developed via a Pd⁰-mediated ¹¹C-methylation, highlighting the advances in synthetic methods for ¹¹C-labeled α-methyl amino acids. nih.gov

For NMR studies and as stable isotopic tracers, compounds labeled with stable isotopes like ¹³C and ²H are required. Methods have been developed for the synthesis of phenylalanine derivatives with specific isotope labeling patterns. For instance, [4-¹³C, 2,3,5,6-²H₄]-4-fluorophenylalanine has been synthesized from [2-¹³C]acetone and deuterium oxide. nih.gov Another approach for deuterium labeling involves Pd/C-Al-D₂O facilitated selective H-D exchange reactions, which has been used to deuterate L-phenylalanine at the benzylic position. mdpi.com These methods could potentially be adapted to produce isotopically enriched 4-chloro-α-methyl-L-phenylalanine.

The synthesis of astatine-211 (B1237555) (²¹¹At), a high-energy alpha-emitter, labeled L-phenylalanine derivatives has also been reported for potential use in targeted alpha therapy. 4-[²¹¹At]-L-phenylalanine was prepared via nucleophilic exchange from the corresponding bromo derivative or by electrophilic destannylation of a tributylstannyl precursor. nih.gov

Mechanistic Elucidation of 4 Chloro α Methyl L Phenylalanine at Molecular and Cellular Levels

Molecular Target Identification and Characterization: Tryptophan Hydroxylase Isoforms (TPH1 and TPH2)

The primary molecular targets of 4-Chloro-α-methyl-L-phenylalanine are the tryptophan hydroxylase (TPH) enzymes. TPH is a critical enzyme in the biosynthesis of serotonin (B10506), catalyzing the initial and rate-limiting step: the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgbiorxiv.org This reaction requires molecular oxygen, tetrahydrobiopterin (B1682763) (BH4), and iron (Fe2+) as cofactors. nih.govfrontiersin.org

In mammals, including humans, there are two distinct isoforms of TPH, namely TPH1 and TPH2, encoded by separate genes. wikipedia.orgfrontiersin.org

TPH1 is predominantly expressed in peripheral tissues, such as the gut and the pineal gland, where it is responsible for the majority of the body's serotonin production. wikipedia.orgmdpi.com It is also found to a lesser extent in the central nervous system. wikipedia.org

TPH2 is considered the neuronal isoform, expressed almost exclusively in the raphe nuclei of the brainstem, and is the primary enzyme for serotonin synthesis in the central nervous system. wikipedia.orgfrontiersin.orgmdpi.com

The two isoforms share a significant degree of sequence identity, approximately 71%, yet exhibit differences in their regulatory domains, which may allow for differential regulation. biorxiv.orgfrontiersin.org Specifically, TPH2 possesses an additional 46 N-terminal residues that are associated with its inherent instability. biorxiv.org 4-Chloro-α-methyl-L-phenylalanine acts as a nonspecific inhibitor of both TPH1 and TPH2. medchemexpress.com

Table 1: Comparison of TPH1 and TPH2 Isoforms

Feature TPH1 TPH2
Primary Location Peripheral tissues (gut, pineal gland) wikipedia.orgmdpi.com Central nervous system (raphe nuclei) wikipedia.orgfrontiersin.orgmdpi.com
Primary Function Peripheral serotonin synthesis nih.govmdpi.com Neuronal serotonin synthesis nih.govmdpi.com
Gene Location (Human) Chromosome 11 wikipedia.orgfrontiersin.org Chromosome 12 wikipedia.orgfrontiersin.org
Regulatory Domain - Contains an additional 46 N-terminal residues biorxiv.org

| Inhibition by 4-Chloro-α-methyl-L-phenylalanine | Yes medchemexpress.com | Yes medchemexpress.com |

Irreversible Enzyme Inhibition Kinetics and Mechanisms of 4-Chloro-α-methyl-L-phenylalanine Action

4-Chloro-α-methyl-L-phenylalanine is characterized as a selective and irreversible inhibitor of tryptophan hydroxylase. selleckchem.com This irreversible inhibition is a key feature of its mechanism of action, leading to a long-lasting depletion of serotonin. The irreversible nature of the inhibition implies that the compound, or a reactive species derived from it, forms a stable, likely covalent, bond with the enzyme, rendering it permanently inactive. Restoration of enzyme activity consequently requires the synthesis of new enzyme molecules.

While the precise molecular mechanism of this irreversible inhibition of TPH is not fully detailed in the provided search results, studies on the related enzyme phenylalanine hydroxylase (PAH) and the similar inhibitor p-chlorophenylalanine (PCPA) provide insights. It is suggested that the inhibitor acts as a suicide substrate, where the enzyme processes it into a reactive intermediate that then covalently modifies the enzyme's active site. The kinetics of this type of inhibition are time-dependent and show a progressive loss of enzyme activity.

Structural Basis of 4-Chloro-α-methyl-L-phenylalanine Interaction with Tryptophan Hydroxylase Active Sites

The structural basis for the interaction of 4-Chloro-α-methyl-L-phenylalanine with the active site of tryptophan hydroxylase is rooted in its structural similarity to the natural substrate, L-tryptophan. TPH, along with phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH), belongs to the family of pterin-dependent aromatic amino acid hydroxylases (AAAHs). frontiersin.org These enzymes share a conserved structural fold and catalytic mechanism. researchgate.net

The active site of TPH contains a catalytic iron atom and binding sites for the co-substrates, L-tryptophan and tetrahydrobiopterin. nih.gov The structure of 4-Chloro-α-methyl-L-phenylalanine, with its phenylalanine core, allows it to be recognized and bind to the active site of TPH. The chloro- and methyl-substitutions on the phenyl ring are critical for its inhibitory activity. It is hypothesized that during the catalytic cycle, the enzyme attempts to hydroxylate the inhibitor, leading to the formation of a reactive species that covalently modifies a residue within the active site, resulting in irreversible inhibition. The crystal structures of related enzymes, such as phenylalanine hydroxylase, have revealed an autoregulatory N-terminal sequence that can cover the active site, and it is plausible that inhibitors like 4-Chloro-α-methyl-L-phenylalanine interact with this region as well. nih.gov

Cellular and Subcellular Localization of 4-Chloro-α-methyl-L-phenylalanine's Enzymatic Action

The enzymatic action of 4-Chloro-α-methyl-L-phenylalanine is localized to the cellular compartments where its target enzymes, TPH1 and TPH2, are expressed.

In the central nervous system, its primary site of action is within the serotonergic neurons of the raphe nuclei, where TPH2 is the predominant isoform. mdpi.com

In the periphery, its action is concentrated in cells responsible for peripheral serotonin synthesis, such as the enterochromaffin cells of the gut and cells in the pineal gland, where TPH1 is primarily located. mdpi.com

Studies on the subcellular localization of related enzymes in the phenylpropanoid biosynthesis pathway have shown that enzymes that are functionally soluble can be localized to specific membrane surfaces, such as the endoplasmic reticulum, through protein-protein interactions. nih.gov This can lead to the formation of metabolic channels. While direct evidence for the subcellular localization of TPH inhibition by 4-Chloro-α-methyl-L-phenylalanine is not extensively detailed, it is expected to occur in the cytoplasm where TPH carries out its enzymatic function.

Impact of 4-Chloro-α-methyl-L-phenylalanine on Serotonin Biosynthesis Pathways in Controlled Research Environments

In controlled research environments, the administration of 4-Chloro-α-methyl-L-phenylalanine leads to a marked and sustained depletion of serotonin (5-hydroxytryptamine, 5-HT) levels. selleckchem.com This is a direct consequence of the irreversible inhibition of TPH, the rate-limiting enzyme in the serotonin biosynthesis pathway. wikipedia.orgselleckchem.com By blocking the conversion of L-tryptophan to 5-hydroxytryptophan, the compound effectively shuts down the production of new serotonin molecules.

The pathway proceeds as follows: L-tryptophan is hydroxylated by TPH to 5-HTP, which is then decarboxylated by aromatic amino acid decarboxylase to form serotonin. biorxiv.org Inhibition of the initial, rate-limiting step by 4-Chloro-α-methyl-L-phenylalanine ensures a profound and long-lasting reduction in serotonin levels in both the central nervous system and the periphery. This effect has been utilized in preclinical studies to investigate the roles of serotonin in various physiological and behavioral processes.

Modulation of Neurotransmitter Systems Beyond Serotonin by 4-Chloro-α-methyl-L-phenylalanine in Preclinical Models

While the primary target of 4-Chloro-α-methyl-L-phenylalanine is tryptophan hydroxylase, its effects can extend to other neurotransmitter systems in preclinical models. Research has shown that depletion of serotonin can indirectly influence other neurotransmitter systems, such as catecholamines (dopamine and norepinephrine). nih.gov For instance, studies in mice have investigated the effects of para-chlorophenylalanine on brain levels of serotonin, 5-hydroxyindoleacetic acid (a serotonin metabolite), and catecholamines. nih.gov

The rationale for these interactions lies in the intricate and interconnected nature of neurotransmitter systems in the brain. The activity of dopaminergic and noradrenergic neurons can be modulated by serotonergic input. Therefore, a significant reduction in serotonin levels can lead to compensatory or dysregulatory changes in these other systems. It is also important to note that high concentrations of phenylalanine, which can be structurally related to inhibitors like 4-Chloro-α-methyl-L-phenylalanine, have been shown to competitively inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nih.gov

Investigation of Potential Interactions with Other Enzymatic Systems or Receptors in Experimental Settings

In experimental settings, the specificity of any chemical compound is a critical area of investigation. Beyond its well-established inhibition of TPH, 4-Chloro-α-methyl-L-phenylalanine has been examined for potential interactions with other enzymatic systems or receptors. Given its structural similarity to phenylalanine, a notable off-target interaction is with phenylalanine hydroxylase (PAH). nih.gov In fact, the related compound, p-chlorophenylalanine, is known to be an irreversible inhibitor of PAH. nih.gov

Furthermore, the structural motif of an L-phenylalanine derivative raises the possibility of interactions with receptors that bind L-phenylalanine or related molecules. For example, the calcium-sensing receptor (CaSR) is known to have a binding site for L-phenylalanine that modulates its activity. nih.gov While direct evidence for the interaction of 4-Chloro-α-methyl-L-phenylalanine with CaSR is not provided, it represents a plausible area for further investigation. Similarly, the sweet taste receptor, which binds aspartame (B1666099) (a dipeptide containing phenylalanine methyl ester), is another potential, though less studied, site of interaction. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
4-Chloro-α-methyl-L-phenylalanine
L-tryptophan
5-hydroxytryptophan (5-HTP)
Serotonin (5-hydroxytryptamine, 5-HT)
Tetrahydrobiopterin (BH4)
p-chlorophenylalanine (PCPA)
L-phenylalanine
Dopamine (B1211576)
Norepinephrine
5-hydroxyindoleacetic acid

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 4 Chloro α Methyl L Phenylalanine in Research Matrices

Chromatographic Techniques for 4-Chloro-α-methyl-L-phenylalanine and its Metabolites (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for the separation and quantification of 4-Chloro-α-methyl-L-phenylalanine and its metabolites. These methods offer high resolution and sensitivity.

Reversed-phase HPLC is a common approach, often utilizing C18 columns. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. For instance, a method for analyzing phenylalanine, a structurally similar compound, uses a mobile phase with an acidic additive to ensure good peak shape and retention. helixchrom.com

For the chiral separation of enantiomers, specialized chiral columns are necessary. nih.govwaters.com These columns contain a chiral stationary phase that interacts differently with the D- and L-enantiomers, allowing for their resolution. For example, a UPC² (Ultra-Performance Convergence Chromatography) method was developed for the chiral separation of D- and L-phenylalanine methyl esters, demonstrating better resolution and significantly higher throughput compared to normal phase HPLC. waters.com

Detection in HPLC and UHPLC systems is often achieved using UV detectors. researchgate.netresearchgate.net The aromatic ring in 4-Chloro-α-methyl-L-phenylalanine allows for detection at specific wavelengths, typically around 210 nm. researchgate.net In some cases, derivatization with a UV-active compound may be employed to enhance detection sensitivity, especially for analytes with poor chromophores. researchgate.net

Table 1: Examples of Chromatographic Conditions for Phenylalanine and Related Compounds

AnalyteColumnMobile PhaseDetectionReference
PhenylalanineReversed-Phase C18Buffered Mobile PhaseUV (210 nm) researchgate.net
Phenylalanine, Tyrosine, DOPACore-shell mixed-modeHILIC cation-exchangeMS compatible helixchrom.com
D- and L-phenylalanine methyl estersChiral (CHIRALPAK ID)CO₂ and MeOH with 0.1% NH₄OHUV (210 nm) waters.com
Phenylalanine and derivativesODS (after derivatization)Not specifiedMS/MS mdpi.com

Mass Spectrometry-Based Approaches for Detection and Quantification (e.g., LC-MS/MS, MALDI-TOF MS)

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is a highly specific and sensitive technique for the detection and quantification of 4-Chloro-α-methyl-L-phenylalanine. nih.govnih.gov This method combines the separation power of LC with the mass-analyzing capability of MS.

In LC-MS/MS, the analyte is first separated by LC and then introduced into the mass spectrometer, where it is ionized. The resulting ions are then fragmented, and specific fragment ions are monitored. This multiple-reaction monitoring (MRM) approach provides excellent selectivity and allows for quantification even in complex biological matrices. nih.gov For instance, an isotope dilution LC/MS/MS method has been developed for the determination of phenylalanine in human serum, which involves using a stable isotope-labeled internal standard for accurate quantification. nih.gov

The precursor ion ([M+H]⁺) for 4-Chloro-L-phenylalanine has a mass-to-charge ratio (m/z) of approximately 200.0473. nih.gov In negative ionization mode, the precursor ion ([M-H]⁻) has an m/z of about 198.032724. nih.gov Tandem mass spectrometry (MS/MS) experiments can provide structural information through the analysis of fragment ions. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another MS technique that can be used for the analysis of small molecules like 4-Chloro-α-methyl-L-phenylalanine, although it is more commonly applied to larger biomolecules.

Table 2: Mass Spectrometry Parameters for Phenylalanine Analysis

TechniqueIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)ApplicationReference
LC-MS/MSPositive166.2 (Phenylalanine)120.2Quantification in serum nih.gov
LC-MS/MSPositive172.2 (Phenylalanine-ring-¹³C₆)126.2Internal Standard nih.gov
LC-MSNegative198.032724 (4-Chloro-L-phenylalanine)181.00612, 137.01628, 125.0163Identification nih.gov
LC-MS/MSNot specifiedOptimized for specific amino acidsNot specifiedQuantification of D- and L-amino acids mdpi.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment of 4-Chloro-α-methyl-L-phenylalanine

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized 4-Chloro-α-methyl-L-phenylalanine.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 4-Chloro-DL-phenylalanine is expected to show characteristic absorption bands corresponding to the carboxylic acid (C=O and O-H stretching), the amine group (N-H stretching), and the chlorinated aromatic ring. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the detailed molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the NMR spectrum provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.

The purity of 4-Chloro-α-methyl-L-phenylalanine can also be assessed by these spectroscopic methods. The presence of unexpected signals in the NMR or IR spectra can indicate the presence of impurities. Commercial suppliers often provide specifications for purity, which are verified by techniques like HPLC. thermofisher.com For example, a purity of ≥98.0% as determined by HPLC is a common specification for commercially available 4-Chloro-DL-phenylalanine. thermofisher.com

A related compound, 4-cyano-α-methyl-L-phenylalanine, has been utilized as a spectroscopic probe due to the sensitivity of its cyano group's vibrational frequency to the local environment, which can be monitored by FT-IR spectroscopy. nih.gov This suggests that the spectroscopic properties of 4-Chloro-α-methyl-L-phenylalanine could also be sensitive to its microenvironment.

Radiometric and Enzyme-Linked Assays for Tryptophan Hydroxylase Activity and Inhibition Studies

4-Chloro-α-methyl-L-phenylalanine is known to be an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. selleckchem.comadooq.com Assays to measure the activity of this enzyme and the inhibitory effect of compounds like 4-Chloro-α-methyl-L-phenylalanine are crucial for research in this area.

Radiometric assays have traditionally been a sensitive method for measuring tryptophan hydroxylase activity. These assays typically use a radiolabeled substrate, such as [¹⁴C]-L-tryptophan. The enzymatic reaction produces a radiolabeled product, which is then separated from the substrate and quantified using a scintillation counter. The amount of radioactivity in the product is directly proportional to the enzyme activity.

Enzyme-linked assays and other non-radiometric methods have also been developed. An HPLC-based assay for tryptophan hydroxylase has been described that offers sensitivity comparable to radioisotope methods. nih.gov This method involves the separation of the product, 5-hydroxytryptophan (B29612), by HPLC followed by fluorescence detection. nih.gov Such methods have the advantage of avoiding the use of radioactive materials.

Inhibition studies involve measuring the activity of tryptophan hydroxylase in the presence of varying concentrations of the inhibitor, 4-Chloro-α-methyl-L-phenylalanine. This allows for the determination of key inhibitory parameters, such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

It has been shown that L-phenylalanine 4-hydroxylase can also hydroxylate L-tryptophan, and its activity can be enhanced through protein engineering. nih.gov This highlights the importance of specific assays to distinguish between the activities of different hydroxylases when studying the effects of inhibitors.

Bioanalytical Method Validation for Research Sample Analysis (e.g., tissue homogenates, cell lysates, plasma)

The analysis of 4-Chloro-α-methyl-L-phenylalanine in biological matrices such as tissue homogenates, cell lysates, and plasma requires robust and validated bioanalytical methods. researchgate.netsigmaaldrich.com Method validation ensures that the analytical procedure is reliable, accurate, and reproducible for its intended purpose.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity: The range over which the measured response is directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes both intra-day and inter-day precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

LC-MS/MS methods are particularly well-suited for bioanalysis due to their high selectivity and sensitivity, which are crucial when dealing with complex matrices. nih.govnih.gov The use of an appropriate internal standard, such as a stable isotope-labeled analog of the analyte, is highly recommended to correct for matrix effects and variations in sample processing. nih.gov

Methodological Advancements in Sensitivity and Specificity for 4-Chloro-α-methyl-L-phenylalanine Research

The continuous evolution of analytical instrumentation and methodologies is leading to improved sensitivity and specificity in the analysis of 4-Chloro-α-methyl-L-phenylalanine.

The advent of UHPLC has enabled faster separations with higher resolution compared to conventional HPLC. researchgate.net This is particularly beneficial for high-throughput analysis of large numbers of samples.

The coupling of ion mobility spectrometry (IMS) with LC-MS (LC-IM-MS) provides an additional dimension of separation based on the size and shape of the ions. researchgate.net This can help to resolve isobaric interferences (compounds with the same mass) and improve the confidence in compound identification.

For chiral analysis, advancements in chiral chromatography , including the development of new chiral stationary phases and the use of techniques like UPC², offer improved resolution and speed for the separation of enantiomers. waters.com

In mass spectrometry, the development of high-resolution mass spectrometers (e.g., Orbitrap, TOF) allows for more accurate mass measurements, which aids in the identification of unknown metabolites and improves the specificity of quantification.

The use of derivatization with reagents that enhance ionization efficiency or introduce a specific tag for MS/MS analysis can also improve sensitivity. For example, derivatization of amino acids with Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) has been shown to improve the sensitivity and separation of chiral amino acids in LC/MS/MS analysis. mdpi.com

These methodological advancements are critical for advancing research on 4-Chloro-α-methyl-L-phenylalanine, enabling more precise and reliable measurements in various research contexts.

Investigation of 4 Chloro α Methyl L Phenylalanine in Preclinical Research Models and in Vitro Systems

Applications of 4-Chloro-α-methyl-L-phenylalanine in In Vitro Cell Culture Models (e.g., neuronal cell lines, primary neuronal cultures)

In vitro cell culture models provide a controlled environment to dissect the cellular and molecular mechanisms of action of neuroactive compounds. While direct studies on 4-Chloro-α-methyl-L-phenylalanine are limited, research using the related compound p-chlorophenylalanine (PCPA) in neuronal cell lines and primary cultures has yielded valuable insights.

In studies utilizing organotypic slice cultures of the developing cerebral cortex, the depletion of serotonin (B10506) is a key strategy to understand its role in neuronal differentiation. For instance, research has shown that serotonin promotes the differentiation of glutamate (B1630785) neurons. nih.gov The application of a TPH inhibitor in such cultures can help elucidate the specific contribution of endogenous serotonin synthesis to this developmental process. In these experimental setups, the medium is typically washed, and slices are dissociated for analysis. nih.gov

Furthermore, research on neuroblastoma cell lines has explored the effects of phenylalanine analogues. While not the primary focus, these studies provide context on how such compounds can influence cellular processes beyond serotonin synthesis, such as impacts on other amino acid systems.

In Vitro ModelCompound Used (as a proxy)Key FindingsReference
Organotypic Slice Cultures (Developing Cerebral Cortex)Serotonin (manipulated by TPH inhibitors)Serotonin promotes the differentiation of glutamatergic neurons. nih.gov

Utilization of 4-Chloro-α-methyl-L-phenylalanine in Animal Models for Neurochemical Research

Animal models are indispensable for studying the systemic and behavioral effects of neurochemical alterations. The use of TPH inhibitors in these models has been instrumental in defining the role of serotonin in various physiological and behavioral domains.

Rodent models, particularly rats, have been extensively used to study the effects of serotonin depletion induced by PCPA. Administration of PCPA leads to a significant and sustained reduction in brain serotonin levels. nih.gov This pharmacological manipulation allows researchers to investigate the consequences of a compromised serotonergic system.

Studies have demonstrated that PCPA-induced serotonin depletion can alter aggressive behaviors, specifically increasing offensive aggression while not affecting defensive postures in male rats. nih.gov This suggests a specific role for serotonin in modulating aggressive responses. Furthermore, the antidepressant-like effects of other substances, such as caffeine, have been shown to be dependent on intact serotonergic and noradrenergic systems, as pharmacological depletion of serotonin with PCPA reverses these effects. nih.gov

The neurochemical effects of PCPA and its metabolites have also been examined. Studies on the metabolism of serotonin from its precursor, 5-hydroxytryptophan (B29612) (5-HTP), in PCPA-treated rats have revealed alterations in serotonin turnover. nih.gov For example, the specific activity of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, was found to be significantly greater in the telencephalon and brainstem of rats treated with PCPA-methyl ester. nih.gov

Rodent ModelCompound UsedResearch FocusKey FindingsReference
Male Ratsp-Chlorophenylalanine (PCPA)Aggressive BehaviorIncreased offensive aggression, no change in defensive behavior. nih.gov
Adolescent Male Ratsp-Chlorophenylalanine (PCPA)Antidepressant-like Effects of CaffeineReversal of caffeine-induced reductions in immobility in the forced swim test. nih.gov
Ratsp-Chlorophenylalanine methyl esterSerotonin MetabolismIncreased specific activity of 5-HIAA in the telencephalon and brainstem. nih.gov

There is a notable lack of specific research utilizing 4-Chloro-α-methyl-L-phenylalanine in primate models for neurochemical and systemic studies. Research in non-human primates for serotonergic system investigation has often employed other methodologies.

Mechanistic Studies Employing 4-Chloro-α-methyl-L-phenylalanine to Probe Serotonergic System Function and Plasticity

The primary mechanism of action of p-chlorophenylalanine is the irreversible inhibition of tryptophan hydroxylase, the enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. nih.gov This inhibition leads to a profound and long-lasting depletion of serotonin in the brain and other tissues. nih.gov

PCPA is a nonspecific antagonist of both isoforms of tryptophan hydroxylase, TPH1 and TPH2. medchemexpress.com This non-selectivity is an important consideration in interpreting research findings, as TPH1 is primarily found in the periphery and the pineal gland, while TPH2 is the predominant isoform in the central nervous system. The irreversible nature of the inhibition means that the recovery of serotonin synthesis is dependent on the synthesis of new TPH enzyme.

Investigation of Downstream Molecular and Cellular Adaptations to Serotonin Depletion Induced by 4-Chloro-α-methyl-L-phenylalanine

The depletion of serotonin by compounds like PCPA induces a range of downstream molecular and cellular adaptations as the system attempts to compensate for the reduced serotonergic tone. These adaptations can include changes in the density and sensitivity of serotonin receptors. For example, prolonged depletion of serotonin can lead to an upregulation of postsynaptic serotonin receptors as a homeostatic response.

Furthermore, the reduction in serotonin can have cascading effects on other neurotransmitter systems and on neuroplasticity. Research has indicated that enhanced serotonin signaling can increase intestinal neuroplasticity, suggesting that a depletion of serotonin could have the opposite effect. medchemexpress.com The intricate interplay between the serotonergic system and other neurochemical pathways means that the consequences of serotonin depletion are complex and widespread.

Methodological Considerations for Applying 4-Chloro-α-methyl-L-phenylalanine in Ex Vivo and In Situ Preparations

The application of 4-Chloro-α-methyl-L-phenylalanine in preclinical research, particularly within ex vivo and in situ models, requires careful methodological consideration to ensure the reliability and validity of experimental outcomes. While specific published research detailing the use of 4-Chloro-α-methyl-L-phenylalanine in these systems is limited, principles can be derived from studies involving the structurally similar and more extensively researched compound, p-chlorophenylalanine (PCPA), and other α-methylated amino acids. The primary use of these compounds in research is as inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, thereby allowing for the investigation of serotonin-dependent mechanisms in isolated systems. nih.govtocris.comwikipedia.org

Preparation and Solubility

A critical initial step involves the preparation of stock solutions. The solubility of the compound dictates the choice of solvent and the maximum achievable concentration. For instance, p-chlorophenylalanine (PCPA) is known to be insoluble or poorly soluble in saline. frontiersin.org Researchers often utilize its methyl ester form, p-chlorophenylalanine methyl ester, which exhibits greater solubility in aqueous solutions like phosphate-buffered saline (PBS) and saline. frontiersin.orgsigmaaldrich.com This enhanced solubility facilitates its application in physiological buffers used for ex vivo and in situ preparations. When preparing solutions, it is crucial to ensure complete dissolution, which may sometimes require sonication. The final working solution should be sterile-filtered before use in biological preparations to prevent contamination.

Ex Vivo Applications

Ex vivo preparations involve the study of tissues or cells in an artificial environment outside the organism. Common models for neurochemical studies include brain slices, synaptosomes, and tissue homogenates.

Brain Slice Preparations: Brain slices, typically from regions like the hippocampus or cortex, are maintained in oxygenated artificial cerebrospinal fluid (aCSF). The compound can be applied via superfusion, where it is included in the aCSF at a known concentration. This method allows for a controlled and continuous application. Methodological considerations include:

Slice Viability: Ensuring the health of the tissue throughout the experiment is paramount.

Equilibration Time: Sufficient time must be allowed for the compound to diffuse into the tissue and exert its biological effect, such as the inhibition of TPH.

Washout Period: To determine the reversibility of the compound's effects, a washout period with compound-free aCSF is often incorporated.

Synaptosomes and Tissue Homogenates: These preparations are useful for studying effects on subcellular components. For instance, studies with PCPA metabolites have used the P2 fraction (a crude synaptosomal fraction) of brain tissue to investigate neurotransmitter release mechanisms in vitro. nih.gov The compound is added directly to the incubation medium containing the synaptosomes or homogenate. Key considerations are the buffer composition, incubation temperature, and the duration of exposure.

The following table summarizes common ex vivo models where related compounds have been applied.

Table 1: Examples of Ex Vivo Preparations for Studying Tryptophan Hydroxylase Inhibitors

Preparation Type Typical Application Key Methodological Aspect Outcome Measure
Brain Slices Investigation of synaptic plasticity and neurotransmitter release Superfusion with compound in aCSF Electrophysiological recordings, neurotransmitter quantification
Synaptosomes Study of neurotransmitter uptake and release mechanisms Incubation in buffered solution Radiolabeled neurotransmitter release assays

This table is illustrative, based on methodologies for related TPH inhibitors.

In Situ Applications

In situ techniques allow for the study of molecules in their natural context within the tissue.

In Situ Microdialysis: This technique is used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in anesthetized or freely moving animals. nih.gov A microdialysis probe is implanted, and perfusate containing the compound of interest can be delivered directly to the target area. Alternatively, the effects of systemic administration on local neurotransmitter dynamics can be monitored. A study on PCPA found that partial inhibition of serotonin synthesis led to a proportional decrease in both basal and potassium-stimulated serotonin release in the frontal cortex as measured by microdialysis. nih.gov

In Situ Autoradiography: Autoradiography can be used to visualize and quantify the binding of radiolabeled ligands or the accumulation of radiolabeled substrates. For example, the trapping of α-[14C]methyl-L-tryptophan has been used as an index of serotonin synthesis in situ. magtechjournal.com Studies have shown that pretreatment with PCPA drastically reduces the trapping of this tracer in the brain, confirming the inhibition of TPH. magtechjournal.com This method provides high regional specificity.

The table below outlines key considerations for these in situ techniques.

Table 2: Methodological Considerations for In Situ Application

Technique Principle Key Consideration Example Finding with Related Compounds
In Situ Microdialysis Measures extracellular analytes in a specific tissue region. Probe placement, perfusion rate, and calibration. PCPA decreases dialysate serotonin concentrations. nih.gov

This table is illustrative, based on methodologies for related TPH inhibitors.

Theoretical Pharmacological and Biochemical Implications of 4 Chloro α Methyl L Phenylalanine

Theoretical Models of Enzyme Inhibition by 4-Chloro-α-methyl-L-phenylalanine and Irreversible Binding Kinetics

4-Chloro-α-methyl-L-phenylalanine is recognized as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. selleckchem.comwikipedia.orgmedchemexpress.com This inhibition leads to a significant depletion of endogenous serotonin levels. selleckchem.com The mechanism of this irreversible inactivation has been a subject of investigation. Studies involving radiolabeled p-chlorophenylalanine (pCPA), a related compound, have shown that the carbon skeleton of the inhibitor becomes incorporated into the inactivated TPH enzyme. nih.gov This suggests a covalent modification of the enzyme, rendering it non-functional.

The kinetics of this inhibition are crucial for understanding its pharmacological effects. The irreversible nature of the binding implies that the restoration of TPH activity is not a matter of the inhibitor detaching from the enzyme, but rather requires the synthesis of new enzyme molecules. This explains the long-lasting depletion of serotonin observed after administration of such inhibitors. wikipedia.org

Conceptual Frameworks for Serotonin System Perturbation in Neurobiological Research

The ability of compounds like 4-Chloro-α-methyl-L-phenylalanine to selectively inhibit serotonin synthesis provides a powerful experimental paradigm for investigating the role of serotonin in various physiological and behavioral processes. By depleting serotonin, researchers can create a "serotonin-deficient" state and observe the consequences. This approach has been instrumental in shaping our understanding of serotonin's involvement in mood, sleep, and other functions. wikipedia.org

For instance, the use of TPH inhibitors has been central to the "serotonin hypothesis of depression," which posits that a deficiency in serotonin neurotransmission is a contributing factor to depressive disorders. nih.gov While this hypothesis is still a subject of ongoing research and debate, the experimental evidence derived from serotonin depletion studies has been a cornerstone of its development. nih.govresearchgate.net

Broader Biochemical Consequences of Tryptophan Hydroxylase Inhibition Beyond Serotonin Biosynthesis

While the primary and most studied effect of 4-Chloro-α-methyl-L-phenylalanine is the inhibition of tryptophan hydroxylase and subsequent serotonin depletion, its impact extends to other biochemical pathways. Tryptophan hydroxylase is part of a larger family of aromatic amino acid hydroxylases, which also includes phenylalanine hydroxylase and tyrosine hydroxylase. wikipedia.org Although considered selective for TPH, there can be interactions with these other enzymes, particularly at higher concentrations.

Inhibition of TPH diverts the metabolic fate of its substrate, L-tryptophan. With the primary pathway to serotonin blocked, tryptophan may be shunted into other metabolic routes, such as the kynurenine (B1673888) pathway. This can lead to changes in the levels of various neuroactive metabolites, which may have their own physiological effects.

Furthermore, some studies have indicated that while serotonin levels are dramatically reduced by TPH inhibition, there can also be a less pronounced decrease in catecholamine levels, such as dopamine (B1211576) and norepinephrine. nih.gov

Contributions of 4-Chloro-α-methyl-L-phenylalanine Studies to Understanding Neurotransmitter Homeostasis and Regulation

Research utilizing 4-Chloro-α-methyl-L-phenylalanine has significantly advanced our understanding of how the brain maintains neurotransmitter balance, a concept known as homeostasis. By acutely and selectively disrupting one component of this system (serotonin synthesis), scientists can observe the compensatory responses of other related systems.

These studies have revealed the intricate feedback mechanisms that regulate neurotransmitter levels. For example, a depletion of serotonin can lead to changes in the expression and sensitivity of serotonin receptors as the system attempts to compensate for the reduced signaling. nih.gov This provides valuable insights into the plasticity of the nervous system and its ability to adapt to pharmacological or pathological challenges. The study of TPH2 loss-of-function mice, which mimics a state of chronic serotonin deficiency, has shown alterations in serotonin biomarkers that are also observed in depressive states, further highlighting the link between TPH function and neurotransmitter homeostasis. nih.govresearchgate.net

Comparative Mechanistic Analysis with Other Enzyme Inhibitors or Serotonin Modulators Utilized in Research

The mechanism of action of 4-Chloro-α-methyl-L-phenylalanine can be contrasted with other tools used to modulate the serotonin system.

Compound/Class Primary Mechanism of Action Effect on Serotonin Reversibility
4-Chloro-α-methyl-L-phenylalanine Irreversible inhibition of tryptophan hydroxylase (TPH) selleckchem.comwikipedia.orgDecreases synthesisIrreversible
Fenclonine (pCPA) Irreversible inhibition of tryptophan hydroxylase (TPH) wikipedia.orgmedchemexpress.comDecreases synthesisIrreversible
Selective Serotonin Reuptake Inhibitors (SSRIs) Blockade of the serotonin transporter (SERT)Increases synaptic levelsReversible
Monoamine Oxidase Inhibitors (MAOIs) Inhibition of the enzyme that metabolizes serotoninIncreases overall levelsVaries (reversible or irreversible)
5,7-Dihydroxytryptamine (5,7-DHT) Neurotoxin that destroys serotonin neuronsDepletes levels through neuronal deathIrreversible (neuronal damage)

Unlike SSRIs, which increase the synaptic availability of already synthesized serotonin, 4-Chloro-α-methyl-L-phenylalanine prevents its production in the first place. This fundamental difference in mechanism leads to distinct neurochemical and behavioral outcomes. While SSRIs enhance serotonergic signaling, TPH inhibitors effectively silence it.

Compared to neurotoxins like 5,7-DHT, which cause physical damage to serotonin neurons, 4-Chloro-α-methyl-L-phenylalanine offers a more specific and less damaging way to reduce serotonin levels, as its effects are primarily at the enzymatic level.

Impact on Related Amino Acid Metabolism and Protein Synthesis in Research Contexts

As an analog of the amino acid phenylalanine, 4-Chloro-α-methyl-L-phenylalanine can have effects on general amino acid metabolism and protein synthesis. nih.gov High concentrations of phenylalanine itself can inhibit the uptake of other large neutral amino acids (LNAAs) into cells and the brain, a phenomenon relevant to the pathophysiology of phenylketonuria (PKU). nih.govbiorxiv.org This competition for transport can lead to an imbalance in amino acid pools. nih.gov

Studies with the related compound p-chlorophenylalanine have shown that it can inhibit the cellular uptake of various large neutral amino acids. nih.gov However, it does not appear to be incorporated into proteins in place of phenylalanine or tyrosine. nih.gov While p-chlorophenylalanine has been shown to inhibit protein synthesis, this is not the primary mechanism of its serotonin-depleting effects. nih.gov In contrast, α-methylphenylalanine, another phenylalanine analog, did not show the same direct toxic effects on cell growth or protein synthesis in neuroblastoma cells. nih.gov

Emerging Research Directions and Future Perspectives on 4 Chloro α Methyl L Phenylalanine

Novel Applications of 4-Chloro-α-methyl-L-phenylalanine as a Highly Specific Mechanistic Probe

The primary and most well-established application of 4-Chloro-α-methyl-L-phenylalanine and its related compound, 4-Chloro-L-phenylalanine, is as a selective inhibitor of tryptophan hydroxylase (TPH), the enzyme essential for serotonin (B10506) biosynthesis. medchemexpress.comsigmaaldrich.com This inhibitory action makes it an invaluable mechanistic probe for elucidating the precise role of serotonin in a vast array of physiological and pathological processes. By selectively depleting serotonin, researchers can observe the downstream consequences, effectively isolating the function of serotonergic pathways.

Its utility has been demonstrated in studies aiming to understand the behavioral and electrographic effects in animal models of epilepsy. sigmaaldrich.com Furthermore, it serves as a critical tool in immunology and cell biology, for instance, in the preparation of sea urchin embryos for immunohistochemistry, where the modulation of serotonin-related pathways is of interest. sigmaaldrich.com The compound's ability to create a transient and reversible "serotonin-knockdown" state in vivo without genetic modification is a key advantage, allowing for the study of serotonin's role in adult organisms where developmental compensation, a common issue in knockout models, is not a factor.

Future applications lie in dissecting the nuanced roles of the two TPH isoforms, TPH1 and TPH2. While 4-Chloro-L-phenylalanine is a non-specific antagonist of both isoforms, its use in models with isoform-specific knockouts could help delineate the distinct functions of peripheral (TPH1-driven) versus central (TPH2-driven) serotonin. medchemexpress.com This approach can provide a deeper understanding of the gut-brain axis, immune responses, and metabolic regulation.

Development of Advanced Analogues or Derivatives of 4-Chloro-α-methyl-L-phenylalanine for Targeted Research Purposes

The development of analogues of 4-Chloro-α-methyl-L-phenylalanine aims to refine its properties for more specific research applications, such as improving potency, enhancing selectivity, or introducing new functionalities for detection and imaging. The core structure, a substituted phenylalanine, serves as a versatile scaffold for chemical modification. nih.gov

One area of development involves creating derivatives that can cross the blood-brain barrier more effectively, such as the methyl ester form, to ensure more consistent and targeted depletion of central nervous system serotonin. sigmaaldrich.com Another direction is the synthesis of analogues with altered pharmacokinetic profiles to allow for finer temporal control over TPH inhibition.

Furthermore, incorporating spectroscopic markers into the molecule represents a significant advance. For example, the synthesis of a 4-cyano-α-methyl-L-phenylalanine analogue introduces a fluorescent and IR absorption probe. nih.gov This allows the modified peptide or compound to be tracked within biological systems, providing real-time information about its localization and interaction with membranes or proteins, a technique valuable for studying peptide-membrane interactions. nih.gov The development of such "smart" probes derived from the 4-Chloro-α-methyl-L-phenylalanine scaffold could enable new avenues in live-cell imaging and mechanistic studies.

Table 1: Examples of Phenylalanine Analogues and Their Research Applications

Analogue/Derivative Key Structural Modification Primary Research Application Reference
4-Chloro-α-methyl-L-phenylalanine Addition of a methyl group to the alpha-carbon of 4-Chloro-L-phenylalanine. Increased specificity and potency for TPH inhibition. nih.gov
4-Chloro-DL-phenylalanine methyl ester Esterification of the carboxyl group. Enhanced ability to cross the blood-brain barrier for CNS studies. sigmaaldrich.com
N-Methyl-4-chloro-L-phenylalanine Methylation of the amino group. Serves as a building block for creating more complex molecules and studying structure-activity relationships. nih.gov
4-Cyano-α-methyl-L-phenylalanine Replacement of the chloro group with a cyano group. Acts as a fluorescent and IR spectroscopic probe to study molecular interactions and localization. nih.gov
(R)-(3-chloro-5-methoxy)phenylalanine Different substitution pattern on the phenyl ring. Used as a building block in the synthesis of potent antitumor agents. nih.gov

Integration of 4-Chloro-α-methyl-L-phenylalanine Studies with "Omics" Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding

The integration of "omics" technologies with classical pharmacology offers a powerful approach to understanding the systems-level impact of TPH inhibition by 4-Chloro-α-methyl-L-phenylalanine. Instead of focusing on a single endpoint, these technologies provide a global snapshot of molecular changes occurring within a cell, tissue, or organism following serotonin depletion. nih.gov

Proteomics: 4-Chloro-L-phenylalanine is listed as a biochemical for proteomics research. scbt.com By using proteomic techniques like mass spectrometry, researchers can quantify changes in the expression levels of thousands of proteins after treatment. This can reveal entire signaling pathways and cellular processes that are modulated by serotonin, far beyond the immediate downstream targets.

Metabolomics: This approach can map the comprehensive metabolic consequences of serotonin depletion. Since serotonin itself is a metabolite of tryptophan, metabolomics can confirm the direct effect of TPH inhibition. More importantly, it can uncover unexpected changes in other metabolic pathways, such as those related to energy metabolism, lipid signaling, or other amino acid pathways, revealing the metabolic crosstalk regulated by serotonin.

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are up- or down-regulated following TPH inhibition. This provides insights into the genomic response to serotonin depletion and can help identify the transcription factors and regulatory networks that mediate serotonin's long-term effects on cellular function.

Combining these multi-omics datasets allows for the construction of detailed regulatory network models, providing a holistic view of serotonin's role in biology and offering numerous new hypotheses for further investigation. nih.gov

Computational Modeling and In Silico Approaches to Elucidate 4-Chloro-α-methyl-L-phenylalanine Action and Interactions

Computational modeling and in silico methods are becoming indispensable tools for understanding how molecules like 4-Chloro-α-methyl-L-phenylalanine interact with their biological targets. These approaches can predict binding affinities, elucidate mechanisms of action at an atomic level, and guide the design of new, more potent analogues.

Molecular docking simulations can be used to model the interaction between 4-Chloro-α-methyl-L-phenylalanine and the active site of tryptophan hydroxylase. Such models can explain the basis of its inhibitory activity, for example, by showing how the chloro-substituted phenyl ring fits into a hydrophobic pocket of the enzyme and how the amino acid backbone forms key hydrogen bonds. These simulations can be compared with those of the natural substrate, L-tryptophan, to understand the structural determinants of inhibition versus catalysis. While specific studies on 4-Chloro-α-methyl-L-phenylalanine are not prevalent, the methodology has been successfully applied to other phenylalanine derivatives to understand their interaction with targets like the HIV capsid protein. nih.gov This demonstrates the potential for using similar in silico approaches to refine our understanding of TPH inhibition and to virtually screen for new, even more specific inhibitors.

Refinement of Methodologies for Studying the Acute and Chronic Effects of 4-Chloro-α-methyl-L-phenylalanine in Research

Studying the effects of 4-Chloro-α-methyl-L-phenylalanine requires robust and refined methodologies to capture both immediate (acute) and long-term (chronic) consequences of serotonin depletion. Methodological refinement focuses on improving the precision, reproducibility, and translational relevance of these studies.

For acute studies, methodologies often involve time-course analyses of serotonin and its metabolites in specific brain regions or peripheral tissues, correlating these neurochemical changes with behavioral or physiological outputs. The use of techniques like in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) allows for real-time measurement of neurotransmitter depletion in conscious, behaving animals.

For chronic studies, researchers must consider potential compensatory mechanisms that may arise after prolonged serotonin depletion. This involves integrating longitudinal behavioral monitoring with periodic molecular analyses (e.g., using omics) to track how the system adapts over time. Furthermore, refining animal models to better mimic human conditions where serotonin is implicated is crucial for enhancing the translational value of the research.

Unexplored Research Avenues in Neurochemical and Biochemical Systems Susceptible to 4-Chloro-α-methyl-L-phenylalanine Perturbation

While the impact of 4-Chloro-α-methyl-L-phenylalanine on the central nervous system is well-studied, its potential as a research tool in other biochemical systems remains significantly unexplored. The TPH1 enzyme, which is inhibited by this compound, is highly expressed in the gut and other peripheral tissues, opening several new research avenues.

The Microbiome-Gut-Brain Axis: Serotonin produced in the gut by enterochromaffin cells is a key signaling molecule that influences the gut microbiome and communicates with the brain. Using 4-Chloro-α-methyl-L-phenylalanine to specifically deplete peripheral serotonin could be a powerful method to investigate how this gut-derived signal influences microbial composition, gut motility, and gut-brain communication, without the confounding effects of central serotonin depletion (if administered peripherally).

Immuno-metabolism: Serotonin is increasingly recognized as a modulator of immune cell function. Unexplored avenues include using this compound to probe the role of serotonin in T-cell activation, macrophage polarization, and the inflammatory response during infection or autoimmune conditions.

Platelet Biology and Hemostasis: Platelets take up and store a large amount of the body's serotonin, which they release during aggregation to promote hemostasis. Perturbing this system with 4-Chloro-α-methyl-L-phenylalanine could help elucidate the specific contribution of serotonin to thrombosis and wound healing.

Bone Metabolism: TPH1 and serotonin signaling have been implicated in the regulation of bone mass. The compound could be used as a tool to study the mechanisms by which peripherally-synthesized serotonin influences osteoblast and osteoclast activity.

Contribution of 4-Chloro-α-methyl-L-phenylalanine Research to Fundamental Biochemical Principles and Drug Discovery Methodologies

Research involving 4-Chloro-α-methyl-L-phenylalanine has made significant contributions to both fundamental biochemistry and the methodologies of drug discovery.

Its most profound contribution is to the fundamental understanding of the role of serotonin in the brain and periphery. By providing a reliable method to deplete serotonin, it has been instrumental in demonstrating the causal link between this neurotransmitter and a vast range of functions, including sleep, mood, appetite, and aggression. This body of work forms a cornerstone of modern neuroscience.

In terms of drug discovery, the use of 4-Chloro-α-methyl-L-phenylalanine exemplifies the "chemical knockout" approach to target validation. Before the advent of sophisticated genetic tools, it provided one of the primary means to test the hypothesis that inhibiting a specific enzyme (TPH) and depleting its product (serotonin) could produce a desired physiological effect. This principle remains a fundamental part of the drug discovery pipeline, where small molecule inhibitors are used to validate the therapeutic potential of a biological target before committing to large-scale development programs. The study of how small structural changes, such as the addition of a methyl group, can profoundly alter a molecule's biological activity—a concept known as the "magic methyl" effect—is another key principle in medicinal chemistry that is informed by research on compounds like 4-Chloro-α-methyl-L-phenylalanine. mdpi.com

Q & A

Q. What are the established synthetic routes for 4-Chloro-α-methyl-L-phenylalanine, and what are their critical reaction parameters?

Methodological Answer: The synthesis of halogenated and alkylated phenylalanine derivatives typically involves:

Halogenation : Electrophilic aromatic substitution (EAS) using Cl₂ or Cl⁺ sources (e.g., N-chlorosuccinimide) under acidic conditions to introduce the chloro group at the para position .

Methylation : α-Methylation via alkylation of the amino acid backbone. For example, L-phenylalanine derivatives are alkylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) to introduce the α-methyl group .

Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to retain the L-configuration, as racemization is a common side reaction .

Q. Key Parameters :

  • Temperature control (< 0°C for halogenation to prevent over-substitution).
  • Solvent choice (anhydrous dichloromethane or ether for moisture-sensitive steps) .
  • pH adjustment during methylation to avoid decomposition.

Q. How is 4-Chloro-α-methyl-L-phenylalanine characterized for purity and structural confirmation?

Methodological Answer: Standard analytical workflows include:

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, isocratic elution with 70:30 MeOH/H₂O) to assess purity (>95%) .
  • Optical Rotation : Measurement in polar solvents (e.g., [α]²⁰/D +8.7° in acetic acid/water) to confirm chirality .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.8 ppm for α-methyl) .

Q. Critical Considerations :

  • Solubility limitations (e.g., DMSO or acetic acid for NMR sample preparation) .
  • TLC validation (Rf comparison with standards) for intermediate steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for 4-Chloro-α-methyl-L-phenylalanine across studies?

Methodological Answer: Contradictions in solubility data often arise from:

  • Solvent Polarity : For example, solubility in DMSO (>100 mg/mL at 25°C) vs. water (<1 mg/mL) due to hydrophobic α-methyl and chloro groups .
  • Temperature Dependence : Solubility in ethanol increases from 20 mg/mL at 20°C to 45 mg/mL at 40°C .
  • Ionic Additives : Use of HCl or TFA (0.1% v/v) improves aqueous solubility via salt formation .

Q. Recommendations :

  • Report solubility with exact solvent ratios, temperature, and pH.
  • Pre-saturate solvents and use sonication for equilibration .

Q. What strategies optimize the incorporation of 4-Chloro-α-methyl-L-phenylalanine into peptide chains during solid-phase synthesis?

Methodological Answer: Challenges include steric hindrance from the α-methyl group and chloro-substituted aromatic ring. Optimization strategies:

Coupling Agents : Use HATU or PyBOP instead of DCC to enhance reactivity .

Deprotection Conditions : Minimize acid exposure (20% piperidine/DMF for Fmoc removal) to prevent side reactions .

Solvent Systems : DMF/DCM (1:1) improves resin swelling and amino acid accessibility .

Q. How does 4-Chloro-α-methyl-L-phenylalanine impact protein folding and stability in biophysical studies?

Methodological Answer: The compound’s bulky substituents can:

  • Disrupt Secondary Structures : Reduce α-helix propensity in model peptides (CD spectroscopy shows 20% decrease in helical content) .
  • Enhance Hydrophobic Core Interactions : Stabilize β-sheet structures in amyloid studies (ThT fluorescence assays show 30% increased aggregation kinetics) .

Q. Experimental Design Tips :

  • Use mutagenesis controls (e.g., alanine scans) to isolate effects .
  • Pair with MD simulations to predict conformational changes .

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